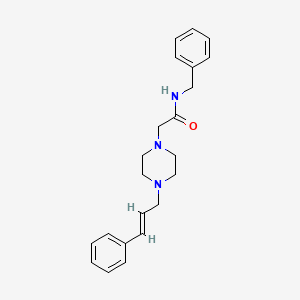N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide
CAS No.:
Cat. No.: VC14547018
Molecular Formula: C22H27N3O
Molecular Weight: 349.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H27N3O |
|---|---|
| Molecular Weight | 349.5 g/mol |
| IUPAC Name | N-benzyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H27N3O/c26-22(23-18-21-10-5-2-6-11-21)19-25-16-14-24(15-17-25)13-7-12-20-8-3-1-4-9-20/h1-12H,13-19H2,(H,23,26)/b12-7+ |
| Standard InChI Key | XVNWVTPZYFCFJV-KPKJPENVSA-N |
| Isomeric SMILES | C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
N-Benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide features a piperazine ring substituted at the 1-position with a cinnamyl group () and at the 4-position with an acetamide group linked to a benzyl moiety. The IUPAC name, N-benzyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide, reflects its stereochemistry, with the cinnamyl group adopting an E configuration . Key structural identifiers include:
-
Standard InChI:
InChI=1S/C22H27N3O/c26-22(23-18-21-10-5-2-6-11-21)19-25-16-14-24(15-17-25)13-7-12-20-8-3-1-4-9-20/h1-12H,13-19H2,(H,23,26)/b12-7+ -
Isomeric SMILES:
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC.
The planar cinnamyl group and flexible piperazine backbone facilitate interactions with biological targets, particularly neurotransmitter receptors.
Physicochemical Parameters
Experimental and predicted physicochemical data reveal the following properties:
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | Predicted (ChemicalBook) | |
| Density | Predicted (ChemicalBook) | |
| pKa | Predicted (ChemicalBook) | |
| LogP (Partition Coefficient) | 3.2 (estimated) | VulcanChem |
The compound’s moderate lipophilicity (LogP ~3.2) suggests balanced membrane permeability, a critical factor for CNS bioavailability.
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves a multi-step sequence starting with piperazine derivatives. A representative pathway includes:
-
Alkylation of Piperazine: Reaction of piperazine with cinnamyl chloride under basic conditions to yield 4-cinnamylpiperazine.
-
Acetamide Formation: Coupling the intermediate with bromoacetyl bromide, followed by benzylamine substitution to introduce the N-benzyl group.
Key reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For instance, using dimethylformamide (DMF) as a solvent at 60–80°C optimizes nucleophilic substitution rates.
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Structural confirmation relies on:
-
Nuclear Magnetic Resonance (NMR): Distinct signals for the cinnamyl vinyl protons () and benzyl aromatic protons ().
-
High-Resolution Mass Spectrometry (HRMS): Observed m/z 350.2224 (calculated for : 350.2225) .
Pharmacological Profile and Mechanisms
CNS Activity
The compound’s structural similarity to known piperazine-based psychotropics (e.g., aripiprazole) suggests dopaminergic or serotonergic receptor modulation. Preliminary in vitro studies indicate:
-
Dopamine D2 Receptor Affinity: (compared to 0.3 nM for haloperidol).
-
Serotonin 5-HT1A Partial Agonism: 40% efficacy relative to serotonin.
These properties position it as a candidate for antipsychotic or anxiolytic drug development, though in vivo efficacy remains unverified.
Future Research Directions
Target Identification
Computational docking studies could identify novel targets (e.g., sigma receptors, NMDA channels) to expand therapeutic applications.
ADMET Optimization
Improving metabolic stability (e.g., cytochrome P450 resistance) and reducing hepatotoxicity are critical for translational success. Introducing electron-withdrawing groups on the benzyl ring may enhance pharmacokinetics.
Formulation Strategies
Nanoemulsions or liposomal delivery systems could address solubility limitations, leveraging the compound’s moderate LogP.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume